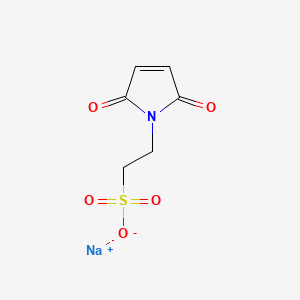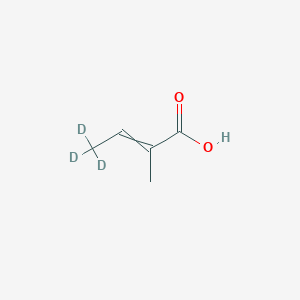
Tiglic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiglic Acid-d3, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 103.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Tiglic Acid-d3 is a labeled isotope of Tiglic Acid . Tiglic acid is a monocarboxylic unsaturated organic acid . It is a volatile and crystallizable substance with a sweet, warm, spicy odor It is known that tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that it may interact with targets involved in the inflammatory response.
Mode of Action
It is known that tiglic acid can form a dinuclear copper coordination compound, which has been studied for its structural, spectroscopic, thermal, and magnetic properties . This suggests that this compound may interact with its targets through coordination chemistry, leading to changes in their structural and functional properties.
Biochemical Pathways
This compound, as an isotope of tiglic acid, is likely involved in similar biochemical pathways. Tiglic acid is found in the pygidial gland defensive fluid of many carabid beetles . It is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . Consequently, ethacrylic acid was found to preferentially accumulate the deuterium labeling from [2,3,4,4-2H4]isoleucine during the biosynthetic experiment .
Pharmacokinetics
Given that tiglic acid is a volatile and crystallizable substance , it can be inferred that it may have good absorption and distribution properties. The metabolism and excretion of this compound would likely be similar to that of tiglic acid, but specific studies would be needed to confirm this.
Result of Action
Tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that this compound may also have anti-inflammatory effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of tiglic acid in beetles is influenced by the availability of isoleucine Therefore, the availability of isoleucine in the environment could potentially influence the biosynthesis and action of this compound
生化分析
Biochemical Properties
Tiglic Acid-d3, like its parent compound Tiglic acid, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes involved in the metabolism of isoleucine and 2-methylbutyric acid.
Cellular Effects
It is known that Tiglic acid, the parent compound, is a skin and eye irritant and the inhalation of the substance causes respiratory tract irritation . This suggests that this compound may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in the same metabolic pathways as Tiglic acid. Tiglic acid is known to be biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels.
属性
CAS 编号 |
19146-57-7 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
103.13 g/mol |
IUPAC 名称 |
(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3 |
InChI 键 |
UIERETOOQGIECD-VGIDZVCYSA-N |
SMILES |
CC=C(C)C(=O)O |
手性 SMILES |
[2H]C([2H])([2H])/C=C(\C)/C(=O)O |
规范 SMILES |
CC=C(C)C(=O)O |
同义词 |
(2E)-2-Methyl-2-butenoic Acid; (E)-2-Methylcrotonic Acid; (E)-2,3-Dimethylacrylic Acid; (E)-2-Methyl-2-butenoic acid; (E)-α-Methylcrotonic acid; Cevadic Acid; NSC 44235; NSC 8999; Tiglinic Acid; trans-2,3-Dimethylacrylic Acid; trans-2-Methyl-2-buteno |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


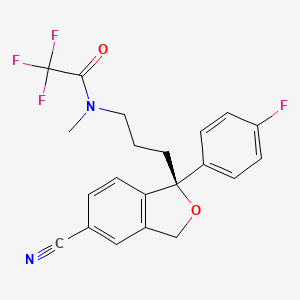
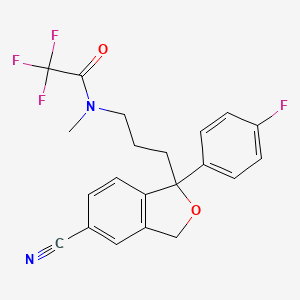

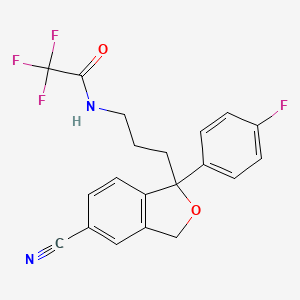
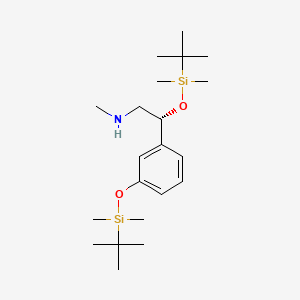
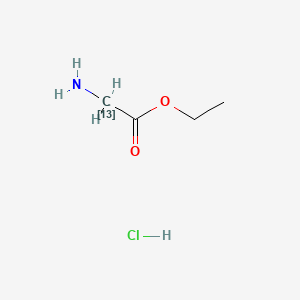
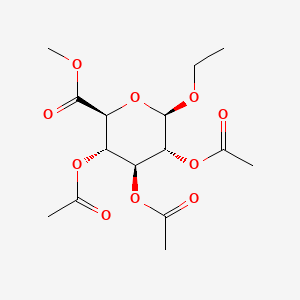
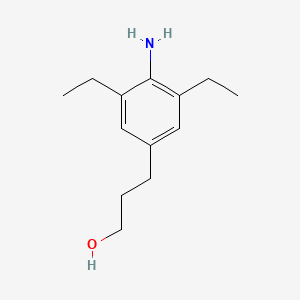
![3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one](/img/structure/B562577.png)
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
